molecular formula C18H11FN2O B2662918 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile CAS No. 400736-45-0

4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile

Cat. No.: B2662918
CAS No.: 400736-45-0
M. Wt: 290.297
InChI Key: BKCDYYRWNURTOX-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile is a chemical compound based on a nicotinonitrile (cyanopyridine) scaffold. This core structure is recognized in medicinal chemistry for its potential as a versatile building block in the design of antitumor agents . Compounds sharing this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines in scientific studies, with research indicating that the nicotinonitrile moiety can contribute to anti-inflammatory, analgesic, and antihypertensive properties as well . The molecular structure of this compound incorporates a 4-fluorophenyl group and a phenoxy substitution, which are common pharmacophores found in small-molecule inhibitors targeting kinase enzymes, such as c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis . Research on structurally similar molecules suggests that this compound may be of interest for investigating new therapeutic agents, particularly in the field of oncology research . Its specific physicochemical and pharmacological properties require further characterization by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O/c19-14-8-6-13(7-9-14)16-10-11-21-18(17(16)12-20)22-15-4-2-1-3-5-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCDYYRWNURTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Analysis

The structural uniqueness of 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile lies in its substitution pattern. Key comparisons include:

  • Position 2: The phenoxy group contrasts with amino substituents in compounds like 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile () or sulfanyl groups in 6-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (). Phenoxy’s bulkiness may reduce solubility compared to amino groups .
  • Position 4 : The 4-fluorophenyl group is shared with 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile (), but differs from chlorophenyl or methoxyphenyl substituents in analogs (). Fluorine’s electron-withdrawing nature enhances metabolic stability .

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., ) likely exhibit higher polarity and aqueous solubility than phenoxy analogs.
  • Stability: Fluorinated compounds (e.g., ) show enhanced oxidative stability compared to non-fluorinated analogs.

Crystallographic and Conformational Features

  • Planarity: The pyridine core in this compound is expected to be planar, similar to 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile ().
  • Software Tools : Structural refinements often employ SHELX () and ORTEP () for analyzing bond lengths and angles. For example, C–F bond distances in fluorophenyl groups typically range from 1.34–1.38 Å .

Data Tables

Table 1: Structural Comparison of 3-Cyanopyridine Derivatives

Compound Name Position 2 Position 4 Position 6 Key Features Reference
This compound Phenoxy 4-Fluorophenyl H High rigidity, moderate solubility Target
2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile Amino 4-Fluorophenyl Naphthalen-1-yl Enhanced polarity, crystallinity
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2,4-Dichlorophenoxy Trifluoromethyl 4-Chlorophenyl High electron-withdrawing capacity
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile Methyl 4-Fluorophenyl Methyl Non-planar ring, redox activity

Biological Activity

4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound has been explored through various studies, focusing on its mechanisms of action, efficacy against different biological targets, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyridine ring substituted with a phenoxy group and a fluorophenyl moiety, along with a carbonitrile functional group. This unique structure is believed to contribute to its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation and survival pathways.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
A5490.75
BGC-8231.68
MKN452.63
H4605.08
HT-297.22

These values suggest that the compound has potent activity against lung (A549), gastric (BGC-823, MKN45), and colorectal (HT-29) cancer cells .

Mechanistic Studies

Further mechanistic studies have revealed that treatment with this compound can induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers and cell cycle arrest in the G0/G1 phase . Additionally, wound-healing assays indicated that the compound effectively inhibits cell motility, which is crucial for metastasis .

Inhibition of Specific Targets

The compound has been identified as a potential inhibitor of the VEGFR2 pathway, with an IC50 value of 0.23 μM reported for this target . This suggests that it may play a role in angiogenesis inhibition, which is vital for tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that electron-withdrawing groups on the phenyl rings enhance the antitumor activity of the compound. Modifications to the core structure may yield derivatives with improved efficacy and selectivity against cancer cells .

Toxicity Studies

Toxicity assessments have shown that while this compound exhibits potent anticancer effects, it also presents cytotoxicity at higher concentrations in certain non-cancerous cell lines. This necessitates further investigation into its safety profile and therapeutic window .

Q & A

Q. What are the key synthetic strategies for preparing 4-(4-Fluorophenyl)-2-phenoxypyridine-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine-3-carbonitrile derivatives typically involves multi-step condensation and cyclization reactions. For example, analogous compounds like 2-amino-4-(4-fluorophenyl)pyridine-3-carbonitrile are synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions . Key considerations include:

  • Catalyst selection : Palladium or copper catalysts enhance regioselectivity in aryl-aryl bond formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates .
  • Temperature control : Cyclization steps often require reflux conditions (80–120°C) to avoid side products.
    Yield optimization can be achieved by varying stoichiometric ratios of fluorophenyl precursors and phenoxide nucleophiles.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Determines crystal packing and bond parameters. For example, monoclinic systems (space group P21/n) with unit cell dimensions (e.g., a = 9.52 Å, b = 13.88 Å) are common in fluorophenyl-pyridine derivatives, as seen in structurally similar compounds .
  • NMR spectroscopy : <sup>19</sup>F NMR resolves fluorine substitution patterns, while <sup>13</sup>C NMR confirms nitrile and aryl carbon environments.
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z ~310–330 for analogous compounds) .

Q. How does the 4-fluorophenyl group influence the electronic properties of the pyridine core?

Methodological Answer: The electron-withdrawing fluorine substituent stabilizes the pyridine ring via inductive effects, increasing electrophilicity at the nitrile group. Computational studies (e.g., DFT) on related compounds show reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs, enhancing reactivity in nucleophilic additions . Experimental validation involves comparing Hammett σm values for fluorophenyl vs. phenyl derivatives.

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer: Discrepancies between XRD and NMR data often arise from dynamic effects (e.g., rotational barriers in solution). For example:

  • XRD may show a planar fluorophenyl ring (dihedral angle ~0.5° with pyridine), while NMR suggests conformational flexibility in solution .
  • VT-NMR (Variable Temperature) : Resolves ambiguity by freezing rotational conformers at low temperatures.
  • DFT simulations : Compare optimized geometries with experimental XRD data to identify dominant conformers .

Q. What strategies mitigate side reactions during functionalization of the nitrile group?

Methodological Answer: The nitrile group is prone to hydrolysis or undesired cyclization. Mitigation strategies include:

  • Protecting groups : Temporarily convert nitrile to a stable intermediate (e.g., imine using Boc anhydride).
  • Low-temperature reactions : Conduct functionalization at −20°C to suppress hydrolysis .
  • Catalytic control : Use Lewis acids (e.g., ZnCl2) to direct nucleophilic attack selectively .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock. For example, fluorophenyl-pyridine analogs show π-π stacking with ATP-binding pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce stereocontrol .
  • Process monitoring : In-line FTIR tracks enantiomer ratios during continuous flow synthesis .

Safety and Handling

  • Toxicity : Limited data; assume acute toxicity (LD50 > 500 mg/kg) based on structurally similar nitriles .
  • Handling : Use fume hoods, nitrile gloves, and avoid ignition sources (P210 precautions) .

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